molecular formula C12H16O2 B15311979 3-(2-Ethylphenyl)-2-methylpropanoic acid

3-(2-Ethylphenyl)-2-methylpropanoic acid

Cat. No.: B15311979
M. Wt: 192.25 g/mol
InChI Key: RJNIMWYUJZEWIB-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C12H16O2 It is a derivative of propanoic acid, featuring an ethylphenyl group and a methyl group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)-2-methylpropanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of 2-ethylbenzene with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often involve the use of a Lewis acid catalyst, such as aluminum chloride, and an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to optimize yield and reduce production costs. The use of environmentally friendly oxidizing agents and solvents is also a consideration in industrial processes.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(2-Ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The aromatic ring and substituents can also participate in hydrophobic interactions and π-π stacking with target proteins or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-phenylpropanoic acid
  • 3-(4-Ethylphenyl)-2-methylpropanoic acid
  • 3-(2-Methylphenyl)-2-methylpropanoic acid

Uniqueness

3-(2-Ethylphenyl)-2-methylpropanoic acid is unique due to the specific positioning of the ethyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of both the ethyl and methyl groups provides distinct steric and electronic properties compared to similar compounds.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2-ethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O2/c1-3-10-6-4-5-7-11(10)8-9(2)12(13)14/h4-7,9H,3,8H2,1-2H3,(H,13,14)

InChI Key

RJNIMWYUJZEWIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1CC(C)C(=O)O

Origin of Product

United States

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